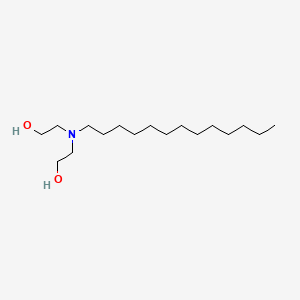

N,N-bis (2-hydroxyethyl) tridecylamine

Description

Contextualization within the Field of Amine Chemistry and Diethanolamine (B148213) Derivatives

N,N-bis(2-hydroxyethyl)tridecylamine belongs to the broader class of organic compounds known as amines, which are derivatives of ammonia (B1221849). Specifically, it is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. It is also a significant member of the diethanolamine derivatives family. Diethanolamine, HN(CH2CH2OH)2, is a secondary amine and a diol, making it a bifunctional molecule. The substitution of the hydrogen on the nitrogen atom of diethanolamine with an alkyl group, in this case, a tridecyl group, gives rise to N,N-bis(2-hydroxyethyl)tridecylamine.

The synthesis of such N-alkylated diethanolamine products is a key area of study in amine chemistry. Generally, these compounds can be prepared through the reaction of diethanolamine with an appropriate alkyl halide. google.com Another method involves the reaction of an amide with a tridecylamine (B1585788) to produce an N-amide compound, which is then reacted with ethylene (B1197577) glycol. The length of the alkyl chain and the presence of the two hydroxyl groups in these derivatives are critical to their chemical and physical properties, influencing their solubility, surface activity, and interaction with other molecules. The study of diethanolamine derivatives is crucial for developing new surfactants, corrosion inhibitors, and other functional materials with tailored properties. nih.gov

Overview of its Significance in Contemporary Scientific and Industrial Research

The unique properties of N,N-bis(2-hydroxyethyl)tridecylamine have made it a compound of interest in several areas of modern research and industry. Its primary role is as a non-ionic surfactant, where it is used to lower the surface tension between two liquids or between a liquid and a solid. This makes it an effective emulsifier and thickener in a variety of formulations, including paints, lubricants, and coatings, where it helps to stabilize emulsions and dispersions.

In more advanced research, N,N-bis(2-hydroxyethyl)tridecylamine and similar long-chain alkyldiethanolamines are being explored for specialized applications. In the pharmaceutical field, its surfactant properties are valuable for the solubilization of poorly water-soluble drugs, which can enhance their bioavailability. weeiboo.com In material science, it finds use as a surface-active agent in the formulation of nanoparticles. weeiboo.comresearchgate.net For instance, N,N-bis-(2-hydroxyethyl) oleamide, a similar compound, has been used in the microemulsion synthesis of cerium oxide nanoparticles. researchgate.net

Furthermore, its potential as a corrosion inhibitor is another significant area of research. The molecule can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion processes. This is particularly relevant in industries such as oil and gas, where the protection of metal infrastructure is critical. Research into similar amine-based surfactants has shown their effectiveness in this regard. Additionally, tridecylbis(2-hydroxyethyl)amine has been investigated as a potential surfactant for CO2 foams in high-temperature enhanced oil recovery processes. chemicalbook.com

Physicochemical Properties of N,N-bis(2-hydroxyethyl)tridecylamine

| Property | Value | Source(s) |

| Molecular Formula | C17H37NO2 | |

| Molecular Weight | 287.48 g/mol | chemicalbook.com |

| CAS Number | 18312-57-7, 68155-05-5 | lgcstandards.comsigmaaldrich.comapolloscientific.co.uk |

| Appearance | White to off-white solid or colorless to pale yellow viscous liquid | |

| Solubility | Slightly soluble in Chloroform and Methanol | chemicalbook.com |

Interactive Data Table: Research Findings on N,N-bis(2-hydroxyethyl)tridecylamine and Related Compounds

| Research Area | Finding | Compound(s) Studied | Source(s) |

| Surfactant Applications | Used as an emulsifier and thickener in paints, lubricants, and coatings. | N,N-bis(2-hydroxyethyl)tridecylamine | |

| Enhanced Oil Recovery | Investigated as a possible surfactant for CO2 foams in high-temperature applications. | Tridecylbis(2-hydroxyethyl)amine | chemicalbook.com |

| Pharmaceuticals | Can act as a surfactant to aid in the solubilization of poorly water-soluble drugs. | N,N-bis(2-hydroxyethyl)tridecylamine | weeiboo.com |

| Material Science | Finds application as a surface-active agent in the formulation of emulsions and nanoparticles. | N,N-bis(2-hydroxyethyl)tridecylamine | weeiboo.com |

| Nanoparticle Synthesis | Used as a nonionic surfactant in the microemulsion process to synthesize cerium oxide nanoparticles. | N,N-bis-(2-hydroxyethyl) oleamide | researchgate.net |

Properties

IUPAC Name |

2-[2-hydroxyethyl(tridecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(14-16-19)15-17-20/h19-20H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNNMVAZUOZRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30867507 | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68155-05-5, 18312-57-7 | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Tridecylazanediyl)di(ethan-1-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30867507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C10-16, N,N-bis(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of N,n Bis 2 Hydroxyethyl Tridecylamine

Established Synthetic Pathways for N,N-bis(2-hydroxyethyl)tridecylamine

The industrial production of N,N-bis(2-hydroxyethyl)tridecylamine and similar long-chain dihydroxyethylamines is primarily achieved through a two-stage process. This involves the initial synthesis of the primary fatty amine followed by its reaction with ethylene (B1197577) oxide.

Routes via Amidation and Subsequent Ethoxylation

A common and direct method for the synthesis of N,N-bis(2-hydroxyethyl)tridecylamine involves the ethoxylation of tridecylamine (B1585788). This reaction proceeds in a stepwise manner. Initially, tridecylamine reacts with two moles of ethylene oxide to produce the N,N-bis(2-hydroxyethyl)tridecylamine intermediate. google.comgoogle.com This initial reaction to form the dihydroxyethyl derivative often does not require a catalyst. google.comgoogle.com

The general reaction can be represented as: R-NH₂ + 2 (CH₂CH₂)O → R-N(CH₂CH₂OH)₂ Where R is the tridecyl group.

For further ethoxylation to produce polyethoxylated fatty amines, a catalyst is typically required. google.com Basic catalysts such as sodium hydroxide (B78521) or potassium hydroxide are commonly used. google.com The degree of ethoxylation can be controlled by the molar ratio of ethylene oxide to the amine, influencing the properties of the final product, which can range from liquids to pasty solids depending on the length of the alkyl chain and the number of ethoxyl groups. venus-goa.comatamanchemicals.com Fatty amine ethoxylates are non-ionic surfactants with applications as emulsifiers, wetting agents, and corrosion inhibitors. venus-goa.comatamanchemicals.comrimpro-india.com

Precursor Synthesis: Methodologies for Tridecylamine Production (e.g., Catalytic Hydrogenation of Fatty Nitriles)

The production of the fatty nitrile itself can be achieved through the "nitrile process," where fatty acids react with ammonia (B1221849) in the presence of metal oxide catalysts like alumina (B75360) or zinc oxide at high temperatures (280–360 °C). nih.govresearchgate.net Water is continuously removed to drive the reaction towards the formation of the nitrile. nih.govresearchgate.net These fatty acids can be sourced from the hydrolysis of triglycerides found in natural fats and oils. nih.gov A more direct, one-step method involves the vapor-phase reaction of triglycerides with ammonia over a heterogeneous solid acid catalyst. nih.gov

The subsequent hydrogenation of the fatty nitrile to a primary amine is typically carried out using a nickel-based catalyst, such as Raney nickel. nih.govresearchgate.net The reaction mechanism proceeds through a primary imine intermediate which is then further hydrogenated to the primary amine. tue.nl

| Reaction Step | Reactants | Products | Catalyst/Conditions | Reference |

| Nitrile Formation (from Fatty Acid) | Tridecanoic Acid, Ammonia | Tridecanenitrile, Water | Metal oxide (e.g., ZnO, Al₂O₃), 280–360 °C | nih.govresearchgate.net |

| Nitrile Formation (from Triglyceride) | Tridecanoin, Ammonia | Tridecanenitrile, Glycerol | Solid acid catalyst (e.g., V₂O₅), 400 °C (vapor phase) | nih.gov |

| Catalytic Hydrogenation | Tridecanenitrile, Hydrogen | Tridecylamine | Nickel catalyst (e.g., Raney Ni) | tue.nlnih.govresearchgate.net |

Synthesis of Structurally Related Dihydroxy Alkylamines and Analogues

The synthetic principles applied to N,N-bis(2-hydroxyethyl)tridecylamine are also applicable to a wide range of structurally related dihydroxy alkylamines. By varying the starting fatty amine, a homologous series of N,N-bis(2-hydroxyethyl)alkylamines can be produced. Commercially available examples include derivatives based on cocoamine (B1164934) and tallowamine. google.comgoogle.com For instance, N,N-bis(2-hydroxyethyl)dodecanamide and N,N-bis(2-hydroxyethyl)tetradecanamide are well-documented compounds. researchgate.net

The synthesis of these analogues follows the same ethoxylation pathway of the corresponding primary fatty amine. The primary fatty amines themselves are derived from fatty acids of varying chain lengths (e.g., lauric acid, myristic acid, stearic acid) obtained from natural sources like coconut oil and tallow. rimpro-india.com

Furthermore, diethanolamine (B148213) itself can be used as a building block to create more complex structures. For example, it can be reacted with other molecules to produce derivatives with both ester and amide functionalities, leading to amphiphilic compounds with potential applications in materials science. finechem-mirea.ru

Strategies for Functional Group Transformation and Derivative Synthesis of N,N-bis(2-hydroxyethyl)tridecylamine

The presence of two primary hydroxyl groups and a tertiary amine group in N,N-bis(2-hydroxyethyl)tridecylamine offers multiple sites for further chemical modification. These transformations can be used to synthesize a variety of derivatives with tailored functionalities.

The hydroxyl groups can undergo typical alcohol reactions. For example, they can be esterified by reacting with acyl chlorides or carboxylic acids to introduce new functional groups or to alter the lipophilicity of the molecule. A dual derivatization scheme has been reported where hydroxyl and primary amine groups are tagged with a linear acyl chloride containing a tertiary amine, and carboxylate groups are coupled to a linear amine tag with a tertiary amine tail, significantly enhancing their detection in mass spectrometry. nih.govrsc.org This highlights the reactivity of hydroxyl groups for derivatization.

The tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. These cationic surfactants often exhibit enhanced antimicrobial properties. Additionally, the tertiary amine can be oxidized to form an amine oxide, another class of non-ionic or cationic (in acidic conditions) surfactant. nih.gov

Derivatization strategies are often employed to enhance the analytical detection of molecules. Reagents like 3,5-dinitrobenzoyl chloride can react with primary and secondary amines, and could potentially be adapted for reactions with the hydroxyl groups of N,N-bis(2-hydroxyethyl)tridecylamine for quantitative analysis. researchgate.net Similarly, other derivatizing agents that target hydroxyl and amine groups, such as those used in HPLC analysis, could be applied. libretexts.org

| Functional Group | Reaction Type | Reagents | Product Class | Potential Application |

| Hydroxyl (-OH) | Esterification | Acyl Halides, Carboxylic Anhydrides | Esters | Modified solubility, Pro-drugs |

| Tertiary Amine (-N<) | Quaternization | Alkyl Halides | Quaternary Ammonium Salts | Cationic Surfactants, Antimicrobials |

| Tertiary Amine (-N<) | Oxidation | Hydrogen Peroxide, Peroxy Acids | Amine Oxides | Surfactants, Foam Stabilizers |

Chemical Reactivity and Mechanistic Aspects of N,n Bis 2 Hydroxyethyl Tridecylamine Transformations

Oxidation Reactions and Characterization of Oxidation Products

The tertiary amine functionality in N,N-bis(2-hydroxyethyl)tridecylamine is susceptible to oxidation. The most common oxidation product of a tertiary amine is the corresponding amine N-oxide. wikipedia.orgnih.gov This transformation involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom.

The oxidation of tertiary amines to their N-oxides can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. google.comresearchgate.net The reaction is often catalyzed to improve efficiency and reaction rates. researchgate.net For instance, tungsten-based catalysts have been shown to be effective in the H₂O₂-mediated oxidation of various tertiary amines, leading to high yields of the corresponding N-oxides. researchgate.net

The general reaction for the oxidation of N,N-bis(2-hydroxyethyl)tridecylamine to its N-oxide can be represented as follows:

R-N(CH₂CH₂OH)₂ + [O] → R-N⁺(O⁻)(CH₂CH₂OH)₂

Where R represents the tridecyl group (C₁₃H₂₇) and [O] represents an oxygen atom from an oxidizing agent.

The resulting N-oxide, N,N-bis(2-hydroxyethyl)tridecylamine N-oxide, is a highly polar molecule. wikipedia.org This increased polarity can significantly alter the compound's physical properties, such as its water solubility and interaction with other polar molecules. wikipedia.org

Characterization of the oxidation product would typically involve a combination of spectroscopic and analytical techniques.

| Analytical Technique | Expected Observations for N-Oxide Formation |

| Infrared (IR) Spectroscopy | Appearance of a new absorption band corresponding to the N-O stretching vibration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | A downfield shift of the signals for the protons on the carbons adjacent to the nitrogen (the -CH₂- groups of the hydroxyethyl (B10761427) moieties) due to the electron-withdrawing effect of the N-oxide group. |

| Mass Spectrometry (MS) | An increase in the molecular weight of the parent ion by 16 atomic mass units, corresponding to the addition of one oxygen atom. |

| Chromatography (e.g., LC-MS) | A change in retention time compared to the parent amine, reflecting the increased polarity of the N-oxide. analytice.com |

Degradation Mechanisms within Polymer Matrices

N,N-bis(2-hydroxyethyl)tridecylamine and similar long-chain alkyl diethanolamines are utilized as additives in various polymers, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), to impart properties like antistatic effects. nih.govresearchgate.net The stability and potential degradation of this additive within the polymer matrix are critical for the long-term performance and safety of the final product. Degradation can be initiated by thermal stress, oxidation, or a combination of both (thermo-oxidative degradation). researchgate.net

The general mechanism of polymer thermo-oxidative degradation involves the formation of free radicals, which can be initiated by heat or light. wikipedia.org These radicals can then react with oxygen to form peroxy radicals, leading to a chain reaction that results in the breakdown of the polymer chains and a decline in mechanical properties. wikipedia.org

The presence of a tertiary amine like N,N-bis(2-hydroxyethyl)tridecylamine can influence this degradation process. While some amines can act as antioxidants by forming stable nitroxy radicals that can trap alkyl radicals, they can also be susceptible to degradation themselves. bme.hu The degradation of N,N-bis(2-hydroxyethyl)tridecylamine within a polymer matrix can proceed through several potential pathways:

Oxidation of the Amine: As discussed in the previous section, the tertiary amine can be oxidized. The formation of the polar N-oxide can affect its compatibility and migration within the non-polar polymer matrix.

Chain Scission: At elevated temperatures, the C-N and C-C bonds in the tridecyl chain or the hydroxyethyl groups can undergo scission, leading to the formation of smaller, more volatile molecules. This process can be accelerated by the presence of radicals within the polymer. mdpi.com

Reactions of the Hydroxyl Groups: The hydroxyl groups can undergo esterification or etherification reactions with degradation products of the polymer, such as carboxylic acids or other reactive species.

Studies on the thermal degradation of structurally similar compounds, like N,N'-bis(2-hydroxyethyl) linseed amide in a polymer, have shown a multi-stage degradation process. This includes an initial drying phase, a main decomposition stage at higher temperatures (e.g., 200–500 °C), and further cracking at even higher temperatures. The evolved gases can include carbon dioxide, carbon monoxide, and various hydrocarbons. The presence of oxygen during degradation can lead to the oxidation of these decomposition products.

Interaction with Other Chemical Species in Complex Formulations

N,N-bis(2-hydroxyethyl)tridecylamine is a multifunctional molecule that can interact with a variety of other chemical species in complex formulations due to its tertiary amine and dual hydroxyl functionalities. These interactions are central to its application in diverse fields such as lubricants, coatings, and polymer systems.

In Lubricant Formulations:

In lubricant applications, N,N-bis(2-hydroxyethyl)tridecylamine and its derivatives can function as friction modifiers and anti-wear additives. The polar amine and hydroxyl groups can adsorb onto metal surfaces, forming a protective boundary film that reduces friction and wear between moving parts. Research on a similar compound, bis(2-hydroxyethyl)ammonium erucate, suggests that these types of molecules can form temperature-induced tribo-reaction layers and potentially metal soaps on the wearing surfaces, contributing to their lubricating effect. mdpi.com The long tridecyl chain provides a non-polar, oleophilic character that ensures solubility in the lubricant base oil.

In Polymer Formulations:

Beyond its role as an antistatic agent, the diol functionality of N,N-bis(2-hydroxyethyl)tridecylamine allows it to act as a reactive component in polyurethane (PU) systems. Polyurethanes are formed through the reaction of diisocyanates with polyols. wikipedia.org N,N-bis(2-hydroxyethyl)tridecylamine can serve as a chain extender , where its two hydroxyl groups react with isocyanate (-NCO) groups to form urethane (B1682113) linkages, thereby becoming an integral part of the polymer backbone. researchgate.netgantrade.com

R'-NCO + HO-CH₂CH₂-N(R)-CH₂CH₂-OH + OCN-R' → R'-NHCOO-CH₂CH₂-N(R)-CH₂CH₂-OOCNH-R'

Where R is the tridecyl group and R' represents the organic part of a diisocyanate.

The tertiary amine group within the structure can also act as a catalyst for the isocyanate-polyol reaction, promoting the formation of the polyurethane network. google.com

In Emulsions and Dispersions:

As an amphiphilic molecule with a polar head (diethanolamine) and a long non-polar tail (tridecyl), N,N-bis(2-hydroxyethyl)tridecylamine exhibits surfactant properties. This allows it to function as an emulsifier or dispersant in formulations like paints and coatings, stabilizing mixtures of immiscible liquids (e.g., oil and water) or dispersing solid particles in a liquid medium.

Hydrolytic Stability:

Advanced Analytical Techniques for the Characterization and Detection of N,n Bis 2 Hydroxyethyl Tridecylamine

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) stands as a cornerstone for the analysis of N,N-bis(2-hydroxyethyl)tridecylamine, offering unparalleled mass accuracy and resolving power. This enables the differentiation of the target analyte from isobaric interferences, which is crucial for definitive identification in complex mixtures.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF)

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-MS/QTOF) is a powerful technique for the analysis of fatty acid amides and other lipid-like molecules, including N,N-bis(2-hydroxyethyl)tridecylamine. mdpi.com The high-resolution and accurate mass capabilities of QTOF-MS allow for the confident identification of the molecular formula of the analyte. vt.edu UPLC provides rapid and efficient separation of components in a mixture prior to their introduction into the mass spectrometer, which is critical when dealing with complex samples. acs.org

The development of a UPLC-MS/QTOF method for N,N-bis(2-hydroxyethyl)tridecylamine would involve optimizing the chromatographic conditions to achieve good peak shape and separation from matrix components. This often includes the use of specific column chemistries and mobile phase additives. For instance, in the analysis of amphetamine-related drugs, a pseudo-isocratic UPLC-qTOF-MS method was developed and validated, demonstrating the technique's robustness for both qualitative and quantitative purposes in complex matrices like blood. acs.org The data acquisition in a QTOF system can be performed in full scan mode to capture all ions, and in tandem MS (MS/MS) mode to generate fragmentation patterns for structural elucidation.

A study on the identification of alkaloids in Plumula Nelumbinis showcased the utility of UPLC-QTOF-MS in separating and identifying 21 alkaloids, some of which were new compounds. acs.org This highlights the potential of the technique for not only detecting known compounds like N,N-bis(2-hydroxyethyl)tridecylamine but also for identifying related impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Target and Non-Target Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile tool for both targeted and non-targeted analysis of N,N-bis(2-hydroxyethyl)tridecylamine. In a targeted approach, the instrument is set to monitor for specific mass-to-charge ratios (m/z) corresponding to the analyte and its fragments, offering high sensitivity and selectivity. nih.gov A non-targeted screening approach, on the other hand, involves acquiring full-scan mass spectra to detect a wide range of compounds present in a sample. nih.govfrontiersin.org

For the analysis of tertiary amines, LC-MS methods often require careful optimization of the mobile phase to ensure good chromatography and ionization efficiency. springernature.comgithub.io The use of ion-pairing reagents, such as alkylamines, can improve the retention and peak shape of polar analytes on reversed-phase columns. scienceopen.comnih.gov A study on the analysis of ethoxylated nonionic surfactants by LC-MS highlighted the importance of choosing the appropriate ionization technique, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), to achieve the desired selectivity and sensitivity. ucsd.edu

A non-targeted LC-MS/MS assay was developed for screening over 100 lipid mediators, demonstrating the power of this approach in identifying a broad spectrum of analytes in biological samples. nih.govnih.gov This type of methodology could be applied to screen for N,N-bis(2-hydroxyethyl)tridecylamine and other related compounds in various environmental or industrial samples.

| Parameter | Targeted Analysis | Non-Targeted Analysis |

| Objective | Quantify known analytes | Identify all detectable compounds |

| Selectivity | High | Moderate to High |

| Sensitivity | High | Lower than targeted |

| Data Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Full Scan MS and Data-Dependent MS/MS |

| Compound Identification | Based on retention time and specific m/z | Based on accurate mass, isotopic pattern, and fragmentation |

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) Approaches

Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS) offers high-resolution and accurate mass capabilities, making it a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of long-chain amines like N,N-bis(2-hydroxyethyl)tridecylamine, derivatization is often necessary to increase their volatility and thermal stability. ucsd.edu Trifluoroacetic anhydride (B1165640) is a common derivatizing agent for amines. ucsd.edu

GC-QTOF-MS can be used for both targeted and non-targeted analysis. In a targeted approach, the instrument's high mass accuracy allows for very selective detection of the target analyte. In a non-targeted screening, the high-resolution full-scan data can be used to identify unknown compounds by determining their elemental composition from the accurate mass measurement. nih.gov An analysis of fatty acids and triacylglycerols in spicy fruits from the Apiaceae family utilized GC-QTOF-MS for the accurate mass identification of fatty acid methyl esters. vt.edu

The combination of electron ionization (EI) and chemical ionization (CI) sources can provide complementary information for structural elucidation. nih.gov While direct analysis of long-chain aliphatic amines by GC can be challenging due to matrix effects, derivatization followed by GC-QTOF-MS can provide satisfactory results for routine investigations.

Chromatographic Separation Techniques for Complex Mixtures in Research

The separation of N,N-bis(2-hydroxyethyl)tridecylamine from complex mixtures is a critical step for its accurate detection and quantification. Various chromatographic techniques are employed to achieve this separation.

For liquid chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common choice. However, the polar nature of the dihydroxyethyl groups and the basicity of the tertiary amine in N,N-bis(2-hydroxyethyl)tridecylamine can lead to poor retention and peak tailing on traditional C18 columns. springernature.com To overcome these challenges, several strategies can be employed:

Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange properties. For tertiary amines, a mixed-mode cation-exchange column can provide enhanced retention and separation based on both hydrophobicity and basicity.

Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention and peak shape of ionic or ionizable compounds. For the analysis of alkylamines, various ion-pairing reagents have been evaluated to optimize separation. nih.gov

pH Control of the Mobile Phase: Adjusting the pH of the mobile phase can significantly impact the retention of amines. At higher pH, the amine is in its neutral form and exhibits more retention on a reversed-phase column. github.io

In gas chromatography, the high boiling point and polarity of N,N-bis(2-hydroxyethyl)tridecylamine necessitate derivatization to convert it into a more volatile and thermally stable compound. The choice of the GC column is also crucial for achieving good separation.

| Chromatographic Technique | Principle of Separation | Application to N,N-bis(2-hydroxyethyl)tridecylamine |

| Reversed-Phase HPLC | Partitioning based on hydrophobicity | Can be used with mobile phase modifiers like ion-pairing agents. |

| Mixed-Mode HPLC | Combination of hydrophobic and ion-exchange interactions | Provides enhanced retention and selectivity for tertiary amines. |

| Ion Chromatography | Ion-exchange with a charged stationary phase | Effective for separating various alkylamines. |

| Gas Chromatography | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Requires derivatization to increase volatility. |

Application of Molecular Networking for Identification and Structural Elucidation

Molecular networking is a powerful bioinformatics approach that organizes and visualizes tandem mass spectrometry (MS/MS) data based on spectral similarity. This technique is particularly useful for the identification of unknown compounds that are structurally related to known molecules. In the context of N,N-bis(2-hydroxyethyl)tridecylamine analysis, molecular networking can be used to:

Identify related compounds: By creating a network where nodes represent individual MS/MS spectra and edges connect spectrally similar nodes, it is possible to identify a "molecular family" of related compounds, such as homologs or degradation products of N,N-bis(2-hydroxyethyl)tridecylamine.

Propagate annotations: If one compound in a molecular network is identified (e.g., through a library search or by running a standard), this annotation can be propagated to other related but unknown compounds in the same network.

Visualize chemical space: Molecular networking provides a global view of the chemical diversity within a sample, which can help in understanding the complexity of a mixture and in targeting specific compounds for further investigation.

The Global Natural Product Social Molecular Networking (GNPS) platform is a widely used web-based tool for creating and analyzing molecular networks. The feature-based molecular networking (FBMN) workflow within GNPS integrates chromatographic feature detection, which allows for the differentiation of isomers and provides quantitative information. While originally developed for natural product research, molecular networking has been successfully applied to the analysis of industrial chemicals, including surfactants and new psychoactive substances. nih.gov This approach holds significant promise for the comprehensive characterization of samples containing N,N-bis(2-hydroxyethyl)tridecylamine and its analogs.

Method Validation and Reproducibility in Trace Analysis of N,N-bis(2-hydroxyethyl)tridecylamine

The validation of analytical methods is crucial to ensure the reliability and reproducibility of results, especially for trace analysis of compounds like N,N-bis(2-hydroxyethyl)tridecylamine in complex matrices. A validated method provides confidence that the measurements are accurate, precise, and specific for the analyte of interest. Key validation parameters include:

Specificity and Selectivity: The ability of the method to distinguish the analyte from other components in the sample. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. This is typically evaluated by analyzing a series of calibration standards.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For trace amine analysis, methods have been developed with LODs in the low ng/mL to µg/L range.

Precision: The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intraday and interday).

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing a certified reference material or by performing recovery studies on spiked samples.

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix. It is determined by comparing the response of a spiked sample to that of a standard solution.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria (example) |

| Linearity (r²) | > 0.99 |

| Intraday Precision (RSD) | < 15% |

| Interday Precision (RSD) | < 20% |

| Accuracy/Recovery | 80-120% |

N,n Bis 2 Hydroxyethyl Tridecylamine As a Non Intentionally Added Substance Nias in Material Science Research

Identification and Prevalence in Polymer Food Contact Materials (e.g., Polypropylene (B1209903) Films)

N,N-bis(2-hydroxyethyl)tridecylamine has been frequently identified in studies analyzing the chemical composition of polymer food contact materials. Research has shown its prevalence, particularly in polypropylene (PP) films, which are widely used in food packaging for items like fresh meat, fish, pizza, cheese, and biscuits. unizar.es

One significant study that investigated twenty-six different PP films found that N,N-bis(2-hydroxyethyl)tridecylamine was one of the most common compounds detected. unizar.esresearchgate.net This compound, along with a similar substance, N,N-bis(2-hydroxyethyl)pentadecylamine, was consistently present among the seventy-six compounds identified, of which a large majority (76%) were classified as NIAS. unizar.esresearchgate.net The identification was typically performed using advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/QTOF), which allows for the detection and characterization of non-volatile compounds. unizar.esresearchgate.netacs.org

The presence of these N,N-bis(2-hydroxyethyl) amines is often linked to their use as antistatic agents in plastic manufacturing. researchgate.net While intentionally added substances (IAS) like primary antioxidants (e.g., Irganox 1010) and secondary antioxidants (e.g., Irgafos 168) are expected, the appearance of N,N-bis(2-hydroxyethyl)tridecylamine highlights the complexity of polymer composition. unizar.esresearchgate.net

Table 1: Common NIAS Identified in Polypropylene Food Packaging Films

| Compound Group | Specific Compounds Identified | Classification |

| N,N-bis(2-hydroxyethyl) amines | N,N-bis(2-hydroxyethyl)tridecylamine , N,N-bis(2-hydroxyethyl)pentadecylamine | NIAS (Impurity) |

| Additive Degradation Products | Methyl or ethyl or hexyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl) | NIAS |

| Intentionally Added Substances | Glyceryl monostearate, Erucamide, Irganox 1010, Irgafos 168 | IAS |

| Unknown Origin | Hydro-ceramides | NIAS |

This table is based on findings from a study of twenty-six polypropylene films, where 76% of the 76 identified compounds were NIAS. unizar.esresearchgate.net

Migration Dynamics from Materials into Food Simulants (e.g., Ethanol (B145695), Acetic Acid, Tenax)

The migration of substances from packaging to food is a critical aspect of food safety assessment. researchgate.net Migration studies for N,N-bis(2-hydroxyethyl)tridecylamine have been conducted using various food simulants to replicate different food types. These simulants, as stipulated by regulations like the European Regulation No 10/2011/EU, include ethanol (at different concentrations to simulate fatty foods), acetic acid (to simulate acidic foods), and Tenax® (a porous polymer resin used as a simulant for dry foods). unizar.esresearchgate.net

In a comprehensive study on PP films, migration tests were performed using 95% ethanol (simulant D2), 10% ethanol (simulant A), 3% acetic acid (simulant B), and Tenax®. unizar.esresearchgate.net The results revealed that N,N-bis(2-hydroxyethyl) amines, including the tridecyl- variant, migrated from the films into the simulants. unizar.es The extent of migration was significant enough in some cases to exceed the established specific migration limits (SMLs). unizar.esresearchgate.net

Notably, the migration into 95% ethanol was often the highest, indicating a greater potential for transfer into fatty foods. unizar.es Another study focusing on various N,N-bis(2-hydroxyethyl)alkyl amines confirmed that these compounds can migrate into both food simulants and actual foodstuffs, such as tomato, salty biscuits, and salad. researchgate.net The nature of the food or simulant, the contact time, and the temperature all play a crucial role in the dynamics of migration. researchgate.netfoodpackagingforum.org

Table 2: Migration Testing of N,N-bis(2-hydroxyethyl) amines from PP Films

| Food Simulant | Represented Food Type | Migration Observed | Regulatory Compliance Issue |

| 95% Ethanol (Simulant D2) | Fatty Foods | Yes | Exceeded SML in some films |

| 10% Ethanol (Simulant A) | Aqueous Foods | Yes | Not specified as exceeding SML |

| 3% Acetic Acid (Simulant B) | Acidic Foods | Yes | Not specified as exceeding SML |

| Tenax® (Simulant E) | Dry Foods | Yes | Not specified as exceeding SML |

This table summarizes findings from migration studies on polypropylene films where N,N-bis(2-hydroxyethyl) amines were found to migrate into various food simulants. unizar.esresearchgate.net

Origins and Formation Pathways of N,N-bis(2-hydroxyethyl)tridecylamine as a NIAS (e.g., Impurity, Degradation Product of Additives)

The presence of N,N-bis(2-hydroxyethyl)tridecylamine in food contact materials is generally attributed to its status as a NIAS, originating primarily as an impurity in other additives. unizar.esresearchgate.netacs.org These substances are not formed from the degradation of other common polymer additives like antioxidants but are instead co-formulants or impurities within the additive packages used during polymer manufacturing. unizar.esresearchgate.net

Ethoxylated fatty amines are widely employed as non-ionic antistatic agents in polyolefins like polyethylene (B3416737) (PE) and polypropylene (PP). researchgate.net The manufacturing process for these antistatic additives, which often uses raw materials like tallow, can result in a mixture of alkyl amines with varying chain lengths (from C8 to C18). researchgate.net N,N-bis(2-hydroxyethyl)tridecylamine (a C13 amine) is one component of this complex mixture. Therefore, when an antistatic agent such as N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amine is used, the tridecyl- variant can be present as an impurity. acs.orgresearchgate.net

Research has confirmed this origin, distinguishing these amine impurities from NIAS that arise from the breakdown of other substances, such as the degradation products of Irganox 1010 or Irganox 1076. unizar.esresearchgate.netacs.org The analysis of various plastic packaging materials has identified not only the intended N,N-bis(2-hydroxyethyl)alkyl amines but also a range of related impurities with different alkyl chain lengths, including C12, C13, C14, C15, C16, C17, and C18. researchgate.net

Compliance Assessment with Material Regulations (e.g., European Regulation No 10/2011/EU regarding specific migration limits)

The compliance of food contact materials is assessed against regulations that set limits on the migration of substances into food. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the primary legal framework. unizar.esua.es This regulation includes a "Union List" of authorized substances and specifies their Specific Migration Limits (SMLs).

N,N-bis(2-hydroxyethyl)tridecylamine falls under a group of substances regulated with a total specific migration limit (SML(T)). Specifically, N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amine and its hydrochlorides are listed under FCM substances No 19 and 20. researchgate.netnih.govnih.gov The SML(T) for this group of substances is set at 1.2 mg/kg of food. researchgate.netnih.goveuropa.eu This limit applies to the sum of all migrating N,N-bis(2-hydroxyethyl) amines with alkyl chain lengths from C8 to C18.

Studies have shown that non-compliance with this regulation can occur. In the analysis of twenty-six PP films, six samples failed to comply with Regulation (EU) No 10/2011. unizar.esresearchgate.net For the group of N,N-bis(2-hydroxyethyl) amines, the migration levels in some of these films exceeded the 1.2 mg/kg SML(T). unizar.esresearchgate.netacs.org The European Food Safety Authority (EFSA) continues to evaluate the safety of these substances, considering new scientific data to ensure consumer safety. researchgate.netnih.govnih.gov The EFSA's assessments confirm that the migration of the sum of these amines should not exceed the established SML(T). nih.goveuropa.eu

Table 3: Regulatory Information for N,N-bis(2-hydroxyethyl) amines

| Regulation | Substance Group | FCM Substance No. | Specific Migration Limit (SML) |

| Regulation (EU) No 10/2011 | N,N-bis(2-hydroxyethyl)alkyl (C8-C18) amine and its hydrochlorides | 19 and 20 (group) | 1.2 mg/kg of food (Total) |

This table outlines the specific migration limit for the group of substances that includes N,N-bis(2-hydroxyethyl)tridecylamine under European food contact material regulations. researchgate.netnih.goveuropa.eu

Applications and Functional Roles of N,n Bis 2 Hydroxyethyl Tridecylamine in Materials Chemistry

Role as an Emulsifier and Rheology Modifier in Various Formulations

As a non-ionic surfactant, N,N-bis(2-hydroxyethyl)tridecylamine is primarily utilized as an emulsifier and thickener. Its amphiphilic nature, with a hydrophobic tridecyl chain and hydrophilic diethanolamine (B148213) head, allows it to stabilize emulsions by adsorbing at the oil-water interface, thereby preventing coalescence of dispersed droplets. This property is crucial in the preparation of a wide range of products including paints, coatings, and lubricants where stable emulsions are required.

In addition to its emulsifying capabilities, this compound also functions as a rheology modifier, influencing the flow and deformation characteristics of liquid systems. By forming complex intermolecular structures, it can increase the viscosity of formulations, which is a desirable attribute in products like paints and coatings for controlling application properties such as sag (B610663) resistance and film build.

Table 1: Functional Roles of N,N-bis(2-hydroxyethyl)tridecylamine in Formulations

| Function | Mechanism | Application Examples |

| Emulsifier | Reduces interfacial tension between immiscible liquids. | Paints, Coatings, Lubricants |

| Rheology Modifier | Increases viscosity through intermolecular interactions. | Paints, Coatings |

Function as an Antistatic Agent in Polymer Systems

Static electricity accumulation on the surface of polymers can lead to various problems, including dust attraction, handling difficulties, and even electrostatic discharge that can damage electronic components. N,N-bis(2-hydroxyethyl)tridecylamine and related long-chain alkyl diethanolamides are effective antistatic agents. medchemexpress.com Their ability to migrate to the polymer surface and attract atmospheric moisture through their hydrophilic groups helps to dissipate static charges.

For instance, N,N-bis(2-hydroxyethyl)dodecanamide, a similar compound, is recognized as an antistatic agent. medchemexpress.com The mechanism involves the orientation of the molecule at the polymer-air interface, with the nonpolar alkyl chain anchoring within the polymer matrix and the polar hydroxyethyl (B10761427) groups exposed to the atmosphere. This creates a slightly conductive layer that prevents the buildup of static electricity. This functionality is particularly important in the manufacturing of plastic films and molded parts where static control is critical. A related compound, N,N-bis(2-hydroxyethyl)stearylamine, partially esterified with fatty acids, is also used as an antistatic agent in polymers. nih.gov

Contributions to Polymer Synthesis and Modification

The dihydroxyethyl functionality of N,N-bis(2-hydroxyethyl)tridecylamine and its analogs makes them valuable contributors to polymer synthesis and modification, particularly in polyurethanes and epoxy resins.

Relevance in Polyurethane Chemistry

Involvement in Epoxy Resin Formulations

Tertiary amines, including diethanolamine derivatives, can act as curing agents or accelerators in epoxy resin formulations. e3s-conferences.org They facilitate the polymerization of the epoxy resin, leading to the formation of a cross-linked thermoset polymer. e3s-conferences.org The hydroxyl groups present in diethanolamines can also react with epoxy groups, further contributing to the cross-linking network.

Studies on diethanolamine as a hardener for epoxy resins have shown that it effectively cures the resin, with the curing process and final properties being temperature-dependent. acs.org The interaction of diethanolamine with the epoxy resin involves the opening of the epoxide ring by the amine nitrogen, followed by the reaction of the hydroxyl groups. This leads to a three-dimensional network structure with specific thermal and mechanical properties. Furthermore, the intrinsic diethanolamine units within amine-cured epoxy polymers can be further modified, for instance, by reacting with boronic acids, to alter the properties of the cured resin. rsc.org The interaction of diethanolamine with surfaces like aluminum has also been studied, indicating its role in adhesion and surface modification in epoxy systems. rsc.org

Table 2: Research Findings on Diethanolamine Derivatives in Polymer Systems

| Polymer System | Compound/Derivative | Role | Key Finding | Reference |

| Polyurethane | N,N'-bis(2-hydroxyethyl)urea | Polyol Precursor | Resulting foams show enhanced thermal stability. | researchgate.net |

| Polyurethane | N,N'-bis(2-hydroxyethyl)oxalamide | Polyol Precursor | Produces rigid foams with good mechanical properties and thermal stability. | researchgate.net |

| Epoxy Resin | Diethanolamine | Curing Agent | Curing is temperature-dependent, affecting final properties. | acs.org |

| Epoxy Resin | Intrinsic Diethanolamine Units | Modifiable Component | Can be reacted with boronic acids to alter polymer properties. | rsc.org |

Utility in Coating and Lubricant Technologies

The surfactant properties of N,N-bis(2-hydroxyethyl)tridecylamine make it a valuable additive in the formulation of coatings and lubricants. In coatings, it functions as an emulsifier to ensure the stability of the formulation and as a rheology modifier to control the application properties.

In the realm of lubricants, related compounds have shown significant promise. For example, bis(2-hydroxyethyl)ammonium erucate, a protic ionic liquid synthesized from bis(2-hydroxyethyl)amine, has been investigated as an environmentally friendly lubricant and lubricant additive. mdpi.com This compound exhibited excellent lubricity both as a neat lubricant and as an additive in water. mdpi.com The long alkyl chain of the erucic acid anion contributes to the formation of a lubricating film, reducing friction and wear. mdpi.com This demonstrates the potential of N,N-bis(2-hydroxyethyl)amine derivatives in developing high-performance and sustainable lubricants.

Potential in Textile Dyeing and Finishing Applications

N,N-bis(2-hydroxyethyl)tridecylamine is also utilized in the textile industry as a dyeing and finishing agent. Its surfactant properties can aid in the dispersion of dyes, leading to more uniform and level dyeing. As a finishing agent, it can impart softness and antistatic properties to the fabric. While specific research on N,N-bis(2-hydroxyethyl)tridecylamine in this context is limited in the provided results, the use of fatty amino ethoxylates, a related class of compounds, is common in textile finishing. afirm-group.com These compounds are known for their softening and emulsifying properties, which are beneficial in textile processing.

Structure Activity Relationship Studies and Functional Mechanisms

Investigation of Surface-Active Properties and Interface Stabilization Mechanisms

The efficacy of N,N-bis(2-hydroxyethyl)tridecylamine as a surface-active agent is rooted in its molecular architecture. The long tridecyl tail provides the necessary hydrophobicity to drive the molecule to interfaces, while the two hydroxyethyl (B10761427) groups constitute a polar head that interacts favorably with aqueous phases. This dual character allows the molecule to reduce the interfacial tension between immiscible phases, such as oil and water.

The stabilization of interfaces by N,N-bis(2-hydroxyethyl)tridecylamine occurs through the formation of a molecular film at the boundary between two phases. In an oil-in-water emulsion, the hydrophobic tridecyl chains will orient themselves into the oil phase, while the hydrophilic hydroxyethyl groups will remain in the aqueous phase. This arrangement creates a steric barrier that prevents the coalescence of oil droplets. The two hydroxyethyl groups on the nitrogen atom provide a bulky hydrophilic head, which enhances this steric repulsion.

The table below, compiled from data on related N,N-bis(2-hydroxyethyl)alkylamines, illustrates the expected influence of the alkyl chain length on key surface-active properties. It is important to note that these are representative values and the exact properties of the tridecyl derivative may vary.

| Alkyl Chain Length | Expected Critical Micelle Concentration (CMC) Range (mM) | Expected Surface Tension at CMC (mN/m) |

| C12 (Dodecyl) | 0.1 - 1.0 | 25 - 35 |

| C13 (Tridecyl) | Slightly lower than C12 | Slightly lower than C12 |

| C14 (Tetradecyl) | 0.01 - 0.1 | 20 - 30 |

| C18 (Stearyl) | < 0.01 | < 25 |

This table presents expected values for N,N-bis(2-hydroxyethyl)tridecylamine based on trends observed for homologous series of surfactants. Actual values may differ.

Elucidation of Additive-Polymer Interaction Mechanisms

When incorporated into a polymer matrix, N,N-bis(2-hydroxyethyl)tridecylamine functions as an additive that can modify the surface properties of the polymer, acting, for example, as an antistatic or anti-fogging agent. The mechanism of action in these roles is directly linked to its amphiphilic nature and its ability to migrate to the polymer surface.

As an antistatic agent, the compound is thought to work by increasing the surface conductivity of the polymer. The hydrophilic hydroxyethyl groups can attract and bind a thin layer of atmospheric moisture to the polymer surface. This moisture layer helps to dissipate static electrical charges that would otherwise accumulate. The long, non-polar tridecyl chain serves to anchor the molecule within the polymer matrix, while also providing a degree of compatibility with the polymer.

The anti-fogging properties of N,N-bis(2-hydroxyethyl)tridecylamine are also a result of its surfactant character. When a polymer surface cools below the dew point, moisture can condense into small, discrete droplets that scatter light and create a foggy appearance. When this additive is present on the surface, it reduces the surface tension of the water droplets, causing them to spread out into a thin, transparent film. This film does not scatter light to the same extent as individual droplets, thus maintaining the clarity of the polymer.

The effectiveness of N,N-bis(2-hydroxyethyl)tridecylamine as a polymer additive is influenced by its compatibility with the specific polymer and its migration rate to the surface. A study on N,N-bis(2-hydroxyethyl)stearylamine (C18) as an antistatic and anti-fog agent in polymers provides a relevant comparison. nih.gov The European Food Safety Authority (EFSA) has assessed the safety of this substance for use in food contact materials, which indicates its application in polymer films. nih.gov The migration of the additive is a key factor in its performance and is dependent on the polymer type, temperature, and the concentration of the additive.

| Polymer Type | Potential Interaction with N,N-bis(2-hydroxyethyl)tridecylamine | Expected Outcome |

| Polyolefins (e.g., PE, PP) | The hydrophobic tridecyl chain interacts with the non-polar polymer matrix, while the hydrophilic head migrates to the surface. | Effective antistatic and anti-fogging properties due to surface modification. |

| Polar Polymers (e.g., PVC, PET) | Interactions may be more complex, involving both the alkyl chain and the hydroxyethyl groups. Compatibility will depend on the specific polymer polarity. | Performance as an additive will be highly dependent on the specific polymer and formulation. |

This table provides a general overview of the expected interactions. The actual performance will depend on various factors including the specific grade of the polymer and the presence of other additives.

Mechanistic Insights into its Role in Emulsion Stability

N,N-bis(2-hydroxyethyl)tridecylamine is utilized as an emulsifier to create and stabilize emulsions, which are dispersions of one liquid in another immiscible liquid. The mechanism by which it stabilizes emulsions is multifaceted and involves several key principles of colloid and interface science.

The primary mechanism of emulsion stabilization by this non-ionic surfactant is steric stabilization. chempoint.com As described earlier, the molecules adsorb at the oil-water interface, forming a protective layer around the dispersed droplets. The hydrophilic hydroxyethyl groups extend into the aqueous phase, creating a hydrated barrier. When two droplets approach each other, the overlap of these hydrated layers results in a repulsive force that prevents them from coalescing. The presence of two hydroxyethyl groups provides a significant steric hindrance.

In addition to steric stabilization, the reduction of interfacial tension is a crucial factor. By lowering the energy required to create new interfacial area, N,N-bis(2-hydroxyethyl)tridecylamine facilitates the formation of smaller droplets during the emulsification process. Smaller droplets are generally more stable against creaming or sedimentation due to Brownian motion.

The stability of emulsions formed with N,N-bis(2-hydroxyethyl)tridecylamine can also be influenced by the pH of the aqueous phase. Although it is a non-ionic surfactant, the tertiary amine group can be protonated under acidic conditions, acquiring a positive charge. This introduces an element of electrostatic repulsion between the droplets, which can further enhance emulsion stability. However, at higher pH values, the amine remains uncharged, and stabilization is primarily due to steric effects.

The table below summarizes the key mechanistic aspects of emulsion stabilization by N,N-bis(2-hydroxyethyl)tridecylamine.

| Mechanistic Aspect | Description | Impact on Emulsion Stability |

| Interfacial Tension Reduction | The amphiphilic molecule lowers the energy at the oil-water interface. | Facilitates the formation of smaller droplets, which are more resistant to gravitational separation. |

| Steric Stabilization | The bulky, hydrated hydroxyethyl head groups create a physical barrier around the droplets. | Prevents droplet coalescence by steric repulsion. chempoint.com |

| Electrostatic Stabilization (at low pH) | Protonation of the tertiary amine group creates a positive charge on the droplet surface. | Adds an electrostatic repulsive force between droplets, further inhibiting coalescence. |

Computational Chemistry and Theoretical Modeling of N,n Bis 2 Hydroxyethyl Tridecylamine

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the fundamental electronic and geometric properties of a molecule. For N,N-bis(2-hydroxyethyl)tridecylamine, methods like Density Functional Theory (DFT) can be employed to predict a range of molecular descriptors that govern its reactivity and interactions.

Detailed quantum chemical analyses can reveal the most stable three-dimensional conformation of the molecule. For similar molecules like ethanolamines, studies have shown that intramolecular hydrogen bonding can lead to stable, ring-like structures in one of the ethanol (B145695) chains. nih.gov This conformational preference significantly influences the molecule's polarity and its ability to interact with other substances.

Furthermore, these calculations can determine the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-deficient. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thus offering insights into potential reaction mechanisms. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides a quantitative measure of the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. For other complex organic molecules, HOMO and LUMO energy calculations have been successfully used to demonstrate charge transfer within the molecule. nih.gov

Table 1: Predicted Molecular Properties of an Analogous Alkylamine (Tributylamine) from Quantum Chemical Calculations

| Property | Predicted Value | Significance for N,N-bis(2-hydroxyethyl)tridecylamine |

| Dipole Moment | ~0.8 D | Indicates the overall polarity of the molecule, influencing its solubility and interaction with polar solvents like water. |

| HOMO Energy | - | Relates to the electron-donating ability of the molecule, important for understanding its role in chemical reactions. |

| LUMO Energy | - | Relates to the electron-accepting ability of the molecule, providing insight into its reactivity with electron-rich species. |

Note: The data in this table is for tributylamine, a related tertiary amine, and serves as an illustrative example of the types of properties that can be calculated for N,N-bis(2-hydroxyethyl)tridecylamine. Specific values for the target compound would require dedicated computational studies.

Molecular Dynamics Simulations of Interfacial Behavior and Polymer Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of the collective behavior of molecules over time. ulisboa.pt For a surfactant like N,N-bis(2-hydroxyethyl)tridecylamine, MD simulations are particularly powerful for understanding its behavior at interfaces and its interactions with polymers in aqueous solutions.

At the air-water or oil-water interface, N,N-bis(2-hydroxyethyl)tridecylamine is expected to orient itself with its hydrophobic tridecyl tail extending into the non-polar phase (air or oil) and its hydrophilic diethanolamine (B148213) headgroup remaining in the aqueous phase. MD simulations can model this process, providing detailed information on the orientation, packing, and interfacial tension reduction caused by the surfactant molecules. Such simulations have been effectively used to study the interfacial behavior of various surfactants. acs.org

In the context of polymer-surfactant interactions, which are crucial in many industrial formulations, MD simulations can elucidate the nature and strength of these interactions. rsc.orgresearchgate.net Depending on the polymer's chemical nature, N,N-bis(2-hydroxyethyl)tridecylamine can interact through electrostatic forces, hydrophobic interactions, or hydrogen bonding. Simulations can visualize the formation of surfactant-polymer aggregates, predict the critical aggregation concentration (CAC), and determine how the polymer architecture influences the binding of the surfactant. rsc.orgmdpi.com

Table 2: Illustrative Data from Molecular Dynamics Simulations of Surfactant-Polymer Systems

| System | Key Finding | Relevance to N,N-bis(2-hydroxyethyl)tridecylamine |

| Anionic Surfactant & Anionic Polymer | Repulsive interactions lead to higher Critical Aggregation Concentration (CAC). mdpi.com | Predicts that interactions with similarly charged polymers would be less favorable. |

| Anionic Surfactant & Non-ionic Polymer | Interactions are primarily hydrophobic in nature. mdpi.com | Suggests that the tridecyl chain would be the primary driver of interaction with non-ionic polymers. |

| Cationic Surfactant & Anionic Polymer | Strong electrostatic interactions lead to a lower CAC. mdpi.com | As a tertiary amine, the protonated form of N,N-bis(2-hydroxyethyl)tridecylamine would exhibit strong interactions with anionic polymers. |

Predictive Modeling of Environmental Transformations and Pathways

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is essential for assessing the environmental fate of chemicals. nih.goveuropa.eu These models correlate the structural features of a molecule with its environmental properties, such as biodegradability and potential for bioaccumulation.

For N,N-bis(2-hydroxyethyl)tridecylamine, its long alkyl chain is a key determinant of its environmental behavior. QSAR models for the biodegradability of aliphatic compounds often consider factors like chain length and branching. nih.gov Generally, longer, unbranched alkyl chains are more readily biodegradable. However, the presence of the tertiary amine and hydroxyl groups can influence the metabolic pathways. Predictive models can help to estimate the rate and extent of its degradation in various environmental compartments.

The development of predictive models for the oxidative degradation of amines has shown that the type of amine (primary, secondary, or tertiary) and the length of the alkyl chains significantly affect the degradation rate. acs.org Such models can be instrumental in forecasting the persistence of N,N-bis(2-hydroxyethyl)tridecylamine in the environment. Furthermore, advanced computational tools can predict potential transformation products, helping to identify metabolites that may also require environmental assessment. nih.gov

Table 3: Key Molecular Descriptors Used in Predictive Environmental Fate Modeling

| Descriptor | Description | Importance for N,N-bis(2-hydroxyethyl)tridecylamine |

| Log Kow (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a molecule. | A higher Log Kow, driven by the tridecyl chain, suggests a tendency to partition into organic matter and biota. |

| Molecular Weight | The mass of the molecule. | Influences transport properties and can be a factor in some degradation models. |

| Number of Rotatable Bonds | Indicates molecular flexibility. | Can affect the molecule's ability to fit into the active sites of degradative enzymes. |

| Polar Surface Area (PSA) | The surface area contributed by polar atoms. | The diethanolamine headgroup contributes to the PSA, influencing water solubility and interactions with polar surfaces. |

Environmental Distribution and Fate of N,n Bis 2 Hydroxyethyl Tridecylamine in Academic Research

Occurrence and Detection in Environmental Samples and Matrices

Direct detection of N,N-bis(2-hydroxyethyl)tridecylamine in environmental compartments has not been widely reported in academic studies. However, the compound's classification as a tertiary alkylamine suggests its potential presence in environments impacted by industrial and domestic wastewater. Tertiary alkylamines are functional groups in various consumer products and can be released into water systems through wastewater effluents acs.org.

Long-chain aliphatic amines are known to be present as unreacted residues in products like household detergents, industrial cleaners, and cosmetics, which are often released "down the drain" canada.ca. This suggests that N,N-bis(2-hydroxyethyl)tridecylamine could be found in wastewater and subsequently in receiving surface waters. The physicochemical properties of similar long-chain amines, such as a strong affinity for negatively charged surfaces, indicate they are likely to sorb to sludge in wastewater treatment plants, as well as to soil and sediment in the environment europa.euoup.com.

The occurrence of biogenic amines, which can be produced by various bacteria, has been documented in dairy industry wastewater nih.gov. While N,N-bis(2-hydroxyethyl)tridecylamine is a synthetic compound, this finding highlights the general presence of amines in industrial effluents.

Table 1: Potential Environmental Matrices for N,N-bis(2-hydroxyethyl)tridecylamine

| Environmental Matrix | Likelihood of Occurrence | Rationale |

| Industrial Wastewater | High | Use in industrial applications and as unreacted residues in products. |

| Municipal Wastewater | Moderate to High | Discharge from household products containing similar compounds canada.ca. |

| Surface Water | Moderate | Introduction via treated and untreated wastewater discharges. |

| Sediment | High | Strong sorption potential of long-chain amines to particulate matter europa.euoup.com. |

| Soil | Moderate to High | Application of biosolids from wastewater treatment and direct release. |

Biotransformation and Chemical Degradation Pathways in Environmental Systems

The environmental persistence of N,N-bis(2-hydroxyethyl)tridecylamine is largely determined by its susceptibility to biotransformation and chemical degradation. Based on studies of analogous compounds, several degradation pathways can be postulated.

Biotransformation:

The biodegradation of long-chain alkylamines is a recognized phenomenon. For instance, a Pseudomonas species has been shown to utilize primary long-chain alkylamines as a source of carbon, nitrogen, and energy nih.gov. The proposed pathway involves the cleavage of the C-N bond, leading to the formation of an alkanal and subsequently a fatty acid, which can then enter the β-oxidation cycle nih.gov. A similar central fission of the molecule has been observed in the biodegradation of ethoxylated fatty amines, where a Pseudomonas species cleaved the C(alkyl)-N bond of octadecyl-bis(2-hydroxyethyl)amine nih.gov. This suggests a likely primary degradation step for N,N-bis(2-hydroxyethyl)tridecylamine would be the cleavage of the tridecyl group from the nitrogen atom.

The ethoxylated portion of the molecule is also subject to biodegradation. Studies on alcohol ethoxylates have shown that they are readily biodegradable, with central fission being a predominant mechanism nih.gov. The biodegradation of tallowamine ethoxylate by Pseudomonas desmolyticum resulted in the formation of less toxic compounds like ethylenimine and acetamide (B32628) isca.me.

Under anaerobic conditions, the degradation of long-chain alkylamines has also been observed. A denitrifying bacterium, Pseudomonas stutzeri, was found to degrade tetradecylamine (B48621) oup.com. This indicates that N,N-bis(2-hydroxyethyl)tridecylamine may also be subject to degradation in anoxic environments such as sediments and within wastewater treatment plants.

Chemical Degradation:

Chemical degradation processes can also contribute to the transformation of N,N-bis(2-hydroxyethyl)tridecylamine in the environment.

Chlorination/Chloramination: During water treatment processes, tertiary alkylamines can degrade. Chlorination leads to a near-instantaneous degradation to form aldehydes and secondary alkylamines acs.org. Chloramination results in a slower degradation with lower aldehyde yields acs.org.

Ozonation: Aliphatic amines show high reactivity during ozonation. The initial and rapid step is an oxygen-transfer reaction. For tertiary amines, this can lead to the formation of N-oxides as the main degradation product rsc.org.

Atmospheric Degradation: Although only a small fraction of alkanolamines are expected to be in the atmosphere, they can be removed through reactions with photochemically generated hydroxyl radicals nih.gov. Due to their high water solubility, they can also be removed from the atmosphere via precipitation nih.gov.

Table 2: Postulated Degradation Pathways and Products of N,N-bis(2-hydroxyethyl)tridecylamine

| Degradation Pathway | Key Process | Potential Intermediate/Final Products |

| Aerobic Biodegradation | C-N bond cleavage | Tridecanal, N,N-bis(2-hydroxyethyl)amine |

| Anaerobic Biodegradation | Oxidation coupled to nitrate (B79036) reduction | Intermediates scavenged by other microorganisms oup.com. |

| Chlorination | Reaction with chlorine | Tridecanal, N-(2-hydroxyethyl)tridecylamine |

| Ozonation | Oxygen-transfer reaction | N,N-bis(2-hydroxyethyl)tridecylamine N-oxide |

| Atmospheric Degradation | Reaction with hydroxyl radicals | Various smaller, oxidized molecules |

Analytical Challenges in Environmental Monitoring of N,N-bis(2-hydroxyethyl)tridecylamine

The effective environmental monitoring of N,N-bis(2-hydroxyethyl)tridecylamine presents several analytical challenges, largely stemming from its physicochemical properties and the complexity of environmental matrices.

One of the primary challenges is the compound's amphiphilic nature, possessing both a long, nonpolar alkyl chain and polar diethanolamine (B148213) headgroup. This can lead to strong sorption to particulate matter and surfaces, making quantitative extraction from environmental samples like soil, sediment, and sludge difficult europa.eu. The protonation of the amine group under ambient conditions further enhances its sorption to negatively charged surfaces europa.eu.

The analysis of long-chain aliphatic amines often requires specialized analytical techniques. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools, challenges remain. For instance, the low volatility of long-chain amines can make GC analysis difficult without derivatization. For LC-MS, ionization efficiency can be variable and matrix effects from complex environmental samples can suppress or enhance the signal, leading to inaccurate quantification.

Furthermore, the lack of commercially available certified reference standards for N,N-bis(2-hydroxyethyl)tridecylamine can hinder method development and validation. The development of reliable analytical methods is a recognized need for long-chain aliphatic amines to support risk management and environmental monitoring programs canada.ca.

Table 3: Summary of Analytical Challenges for N,N-bis(2-hydroxyethyl)tridecylamine

| Challenge | Description | Implication for Analysis |

| Sorption | Strong affinity for particulate matter and surfaces due to the long alkyl chain and polar headgroup europa.eu. | Incomplete extraction from solid matrices, leading to underestimation of concentrations. |

| Matrix Effects | Complex environmental samples (e.g., wastewater, sediment) contain numerous co-extractives that can interfere with analysis. | Ion suppression or enhancement in LC-MS, co-elution in GC, leading to inaccurate results. |

| Lack of Standards | Limited availability of certified reference materials for N,N-bis(2-hydroxyethyl)tridecylamine. | Difficulty in method validation, quantification, and ensuring data quality. |

| Low Concentrations | Expected to be present at trace levels in the environment. | Requires highly sensitive analytical instrumentation and robust sample preparation techniques to achieve required detection limits. |

| Potential for Transformation | Can degrade during sample collection, storage, and analysis. | The measured concentration may not reflect the actual environmental concentration. |

Emerging Research Avenues and Future Outlook for N,n Bis 2 Hydroxyethyl Tridecylamine

Development of Novel, Sustainable Synthesis Approaches and Green Chemistry Principles

The conventional synthesis of N,N-bis(2-hydroxyethyl)tridecylamine typically involves the reaction of tridecylamine (B1585788) with an amide, followed by a reaction with ethylene (B1197577) glycol. However, in line with the growing emphasis on sustainable industrial processes, research is now leaning towards the development of greener synthetic routes. The application of green chemistry principles aims to reduce the environmental footprint of chemical manufacturing by focusing on aspects such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents and solvents. rsc.orgnih.gov

Future research in this area is likely to explore catalytic systems that offer higher efficiency and selectivity, thereby minimizing waste. This includes the investigation of heterogeneous catalysts that can be easily recovered and recycled. rsc.org A significant area of development is the use of biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions. rsc.org For instance, the enzymatic synthesis of fatty acid amides and other fatty amines has shown promise, offering a potential pathway for the greener production of N,N-bis(2-hydroxyethyl)tridecylamine from renewable resources. rsc.org

To quantify the "greenness" of these novel synthetic routes, various metrics are being employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI), which provide a comprehensive assessment of the sustainability of a chemical process. whiterose.ac.ukmdpi.com The CHEM21 green metrics toolkit is an example of a framework that can be used to evaluate the environmental impact of different synthesis pathways for amines. rsc.org

Table 1: Comparison of Green Chemistry Metrics for Amine Synthesis

| Metric | Description | Focus |

| Atom Economy (AE) | Calculates the proportion of reactant atoms that are incorporated into the final product. | Efficiency of atom utilization |

| Reaction Mass Efficiency (RME) | Considers the mass of reactants, reagents, and solvents in relation to the mass of the product. | Overall mass efficiency |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Process efficiency and waste generation |

This table is interactive. You can sort and filter the data to explore the different green chemistry metrics.

Exploration of New Advanced Material Applications and Performance Enhancements

The unique amphiphilic nature of N,N-bis(2-hydroxyethyl)tridecylamine makes it a candidate for a range of advanced material applications beyond its traditional roles. Researchers are exploring its potential to enhance the performance of various materials and create novel functional systems.

One promising area is in the formulation of nanoemulsions . cu.edu.trnih.gov These are colloidal dispersions with droplet sizes in the nanometer range, offering advantages such as high stability and bioavailability. N,N-bis(2-hydroxyethyl)tridecylamine can act as a stabilizer in these systems, which are being investigated for applications in drug delivery, cosmetics, and the food industry. cu.edu.tr